molecular formula C14H16N2O2 B12962632 (1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 27806-05-9

(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B12962632
CAS No.: 27806-05-9
M. Wt: 244.29 g/mol
InChI Key: WGUJNWLWQJNXIE-WDEREUQCSA-N
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Description

(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic compound with a unique structure that combines elements of both acrylate and diazocine chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. Industrial production would likely involve batch or continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms at the molecular level .

Medicine

In medicinal chemistry, this compound has potential as a lead compound for drug development. Its ability to interact with biological targets suggests it could be modified to enhance its therapeutic properties .

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and structural characteristics make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of (1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-3-Methyl-8-oxo-1,3,4,5,6,8-hexahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl acetamide
  • (1R,5S,11AS)-(+)-1,5-Decahydro-3-methyl-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine

Uniqueness

What sets (1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one apart from similar compounds is its acryloyl group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

27806-05-9

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

(1R,9S)-11-prop-2-enoyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C14H16N2O2/c1-2-13(17)15-7-10-6-11(9-15)12-4-3-5-14(18)16(12)8-10/h2-5,10-11H,1,6-9H2/t10-,11+/m0/s1

InChI Key

WGUJNWLWQJNXIE-WDEREUQCSA-N

Isomeric SMILES

C=CC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2

Canonical SMILES

C=CC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2

Origin of Product

United States

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